3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid
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Overview
Description
3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid is a complex organic compound characterized by the presence of chlorinated aromatic rings and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid typically involves multi-step organic reactions One common method includes the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorobenzylamine under controlled conditions to form the intermediate product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Chlorophenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid
- 3-[(2-Methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid
- 3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-methylphenyl)methyl]propanoic acid
Uniqueness
3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated aromatic rings and propanoic acid moiety make it particularly versatile for various applications.
Properties
Molecular Formula |
C18H17Cl2NO3 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-2-[(4-chlorophenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(23)24)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
HGOPOJGRIIDOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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